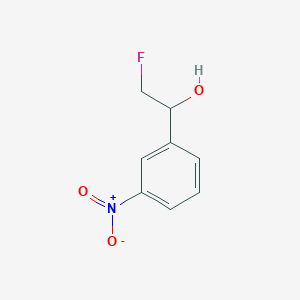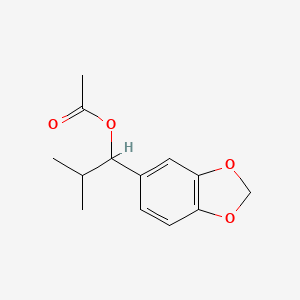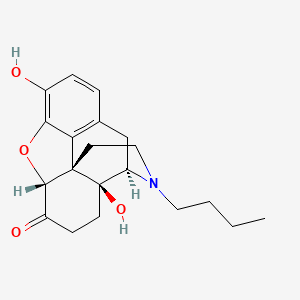
N-Butyl Noroxymorphone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl Noroxymorphone is a derivative of noroxymorphone, an opioid compound. It is primarily used as an intermediate in the synthesis of opioid antagonists such as naloxone and naltrexone . These antagonists are crucial in the treatment of opioid overdoses and dependencies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl Noroxymorphone typically involves the N-alkylation of noroxymorphone. Noroxymorphone itself is synthesized from thebaine, a naturally occurring opiate isolated from poppy extract . The process involves several steps:
Generation of Oxycodone: Thebaine is first converted to oxycodone.
N- and O-Demethylation: Oxycodone undergoes N- and O-demethylation to produce noroxymorphone.
Industrial Production Methods
In industrial settings, the synthesis of noroxymorphone is optimized for safety and sustainability. Traditional methods involve the use of toxic reagents such as alkyl chloroformates or boron tribromide . greener approaches have been developed, including electrochemical N-demethylation and hydrolysis with hydrobromic acid . These methods are more efficient and environmentally friendly.
化学反应分析
Types of Reactions
N-Butyl Noroxymorphone can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include peroxides and acylating agents.
Reduction: Hydrogenation reactions often use catalysts such as palladium.
Substitution: Alkylation reactions typically use alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, N-alkylation of noroxymorphone produces this compound .
科学研究应用
N-Butyl Noroxymorphone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of opioid antagonists.
Biology: Studied for its interactions with opioid receptors.
Medicine: Crucial in the development of treatments for opioid overdoses and dependencies.
Industry: Used in the production of pharmaceutical compounds
作用机制
N-Butyl Noroxymorphone interacts predominantly with the opioid mu-receptor. These receptors are distributed in various regions of the brain, including the amygdala, hypothalamus, and thalamus . The compound acts as an agonist, binding to these receptors and inhibiting GABA inhibitory interneurons. This inhibition allows pain modulation to proceed downstream .
相似化合物的比较
Similar Compounds
Noroxymorphone: The parent compound, used as an intermediate in the synthesis of opioid antagonists.
Oxymorphone: Another opioid analgesic with similar properties.
Oxycodone: A widely used analgesic derived from thebaine.
Uniqueness
N-Butyl Noroxymorphone is unique due to its specific N-alkylation, which imparts distinct pharmacological properties. Unlike its parent compound noroxymorphone, this compound has enhanced interactions with opioid receptors, making it a valuable intermediate in the synthesis of potent opioid antagonists .
属性
分子式 |
C20H25NO4 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
(4R,4aS,7aR,12bS)-3-butyl-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H25NO4/c1-2-3-9-21-10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12/h4-5,15,18,22,24H,2-3,6-11H2,1H3/t15-,18+,19+,20-/m1/s1 |
InChI 键 |
QTHCSWUOQYHRFK-XFWGSAIBSA-N |
手性 SMILES |
CCCCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
规范 SMILES |
CCCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


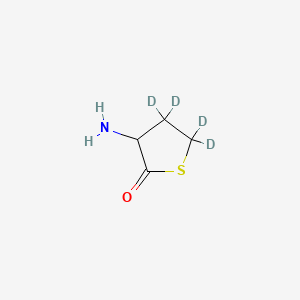
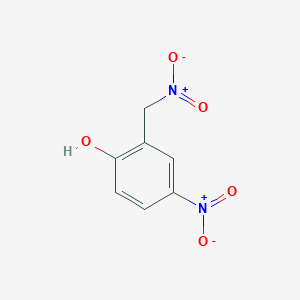
![methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13416334.png)
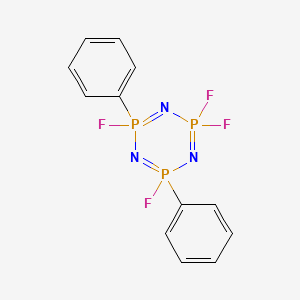
![2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol](/img/structure/B13416344.png)
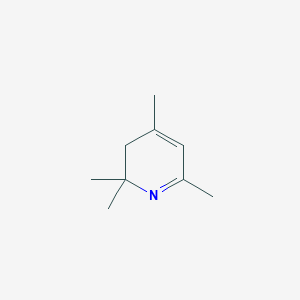

![(E)-3-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B13416352.png)
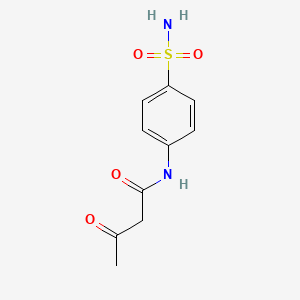
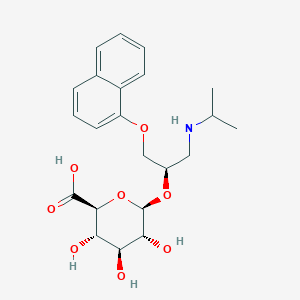
![[(3aS,4S,5S,6Z,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B13416360.png)
